

# Application Notes and Protocols: Fobrepodacin Disodium in Combination with Other Antibiotics

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## Compound of Interest

Compound Name: *Fobrepodacin disodium*

Cat. No.: *B12297940*

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## Introduction

**Fobrepodacin disodium** (SPR720) is an orally bioavailable phosphate prodrug of SPR719, a novel aminobenzimidazole that inhibits bacterial DNA gyrase subunit B (GyrB).<sup>[1][2]</sup> This mechanism of action is distinct from that of fluoroquinolones, which target the GyrA subunit.<sup>[3]</sup> Fobrepodacin is under investigation for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease (NTM-PD), including infections caused by *Mycobacterium avium* complex (MAC) and *Mycobacterium abscessus*.<sup>[4][5]</sup> Preclinical studies have demonstrated the potential for synergistic or additive effects when Fobrepodacin is combined with other antimicrobial agents, offering a promising avenue for future therapeutic strategies against these challenging infections.<sup>[1][5]</sup>

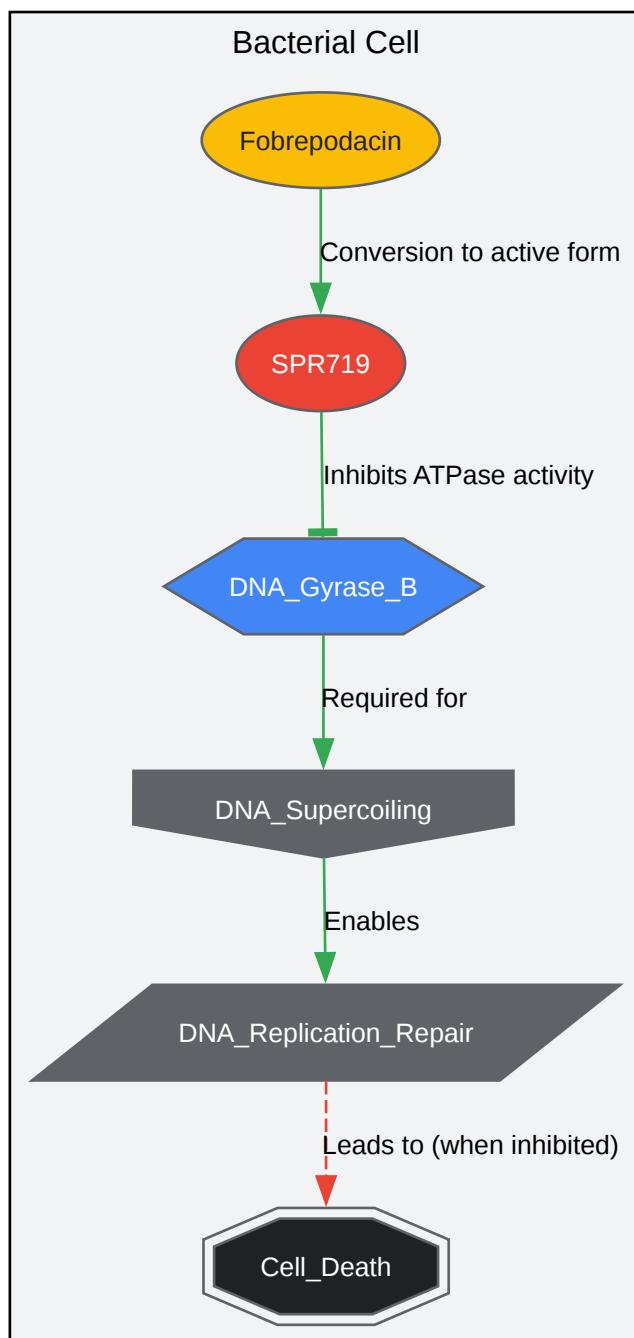
Of note, a Phase 2a clinical trial of Fobrepodacin (SPR720) for the treatment of NTM-PD did not meet its primary endpoint and the development program has been suspended pending further data analysis.<sup>[6][7]</sup> Despite this setback, the preclinical data on its combination potential remains a valuable resource for ongoing research in the field of antimicrobial drug development.

## Mechanism of Action: DNA Gyrase B Inhibition

**Fobrepodacin disodium** is readily converted to its active form, SPR719, in the body. SPR719 targets and inhibits the ATPase activity of DNA gyrase B (GyrB), a critical enzyme for bacterial

DNA replication, transcription, and repair.<sup>[4]</sup> By inhibiting GyrB, SPR719 prevents the negative supercoiling of DNA, leading to DNA strand breaks and ultimately bacterial cell death.

### Mechanism of Action of Fobrepodacin



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Caption: Mechanism of Fobrepodacin Action.

## In Vivo Combination Studies: Quantitative Data Summary

Preclinical studies in murine models of NTM infection have demonstrated the enhanced efficacy of Fobrepodacin when used in combination with standard-of-care (SOC) antibiotics. The following tables summarize the key findings from these studies, presenting the reduction in bacterial burden (log10 CFU) in the lungs.

## Mycobacterium avium Complex (MAC) Combination Therapy

The following data were obtained from a chronic murine infection model with *M. avium*.<sup>[1]</sup>

Treatment Group	Dosage (mg/kg)	Mean Log10 CFU/Lung Reduction vs. Untreated Control
Monotherapy		
Clarithromycin	250	1.5
SPR720	10	0.8
SPR720	30	1.2
SPR720	100	1.8
Combination Therapy		
SPR720 + Clarithromycin	30 + 250	2.5
SPR720 + Clarithromycin + Ethambutol	30 + 250 + 100	3.1

## Mycobacterium abscessus Combination Therapy

The following data were obtained from a murine model of *M. abscessus* infection.[\[1\]](#)[\[8\]](#)

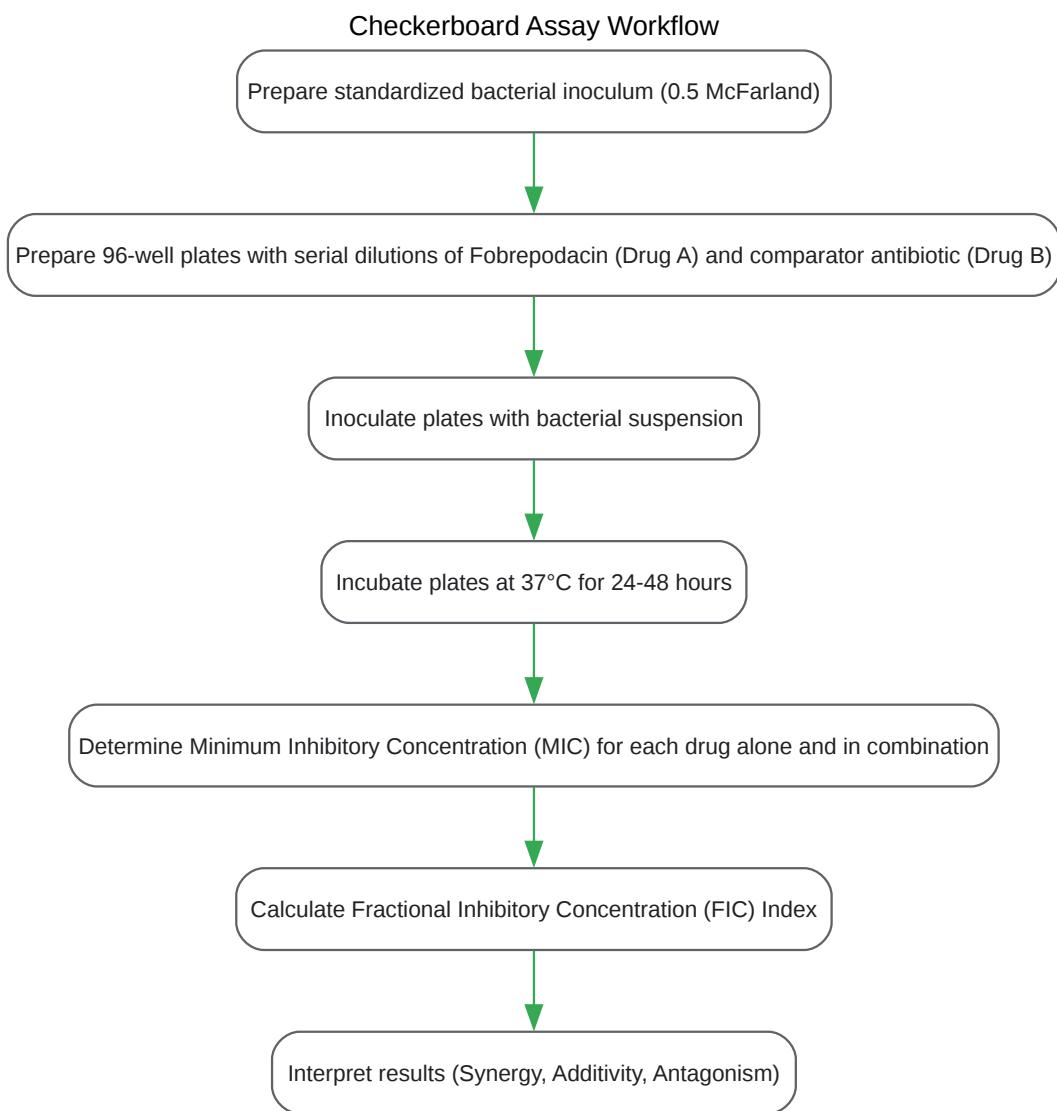
Treatment Group	Dosage (mg/kg)	Mean Log10 CFU/Lung Reduction vs. Untreated Control
<b>Monotherapy</b>		
Clarithromycin	250	0.5
Amikacin	150	0.7
Clofazimine	20	0.3
SPR720	25	0.9
SPR720	50	1.5
SPR720	100	2.1
<b>Combination Therapy</b>		
SPR720 + Clarithromycin + Amikacin + Clofazimine	100 + 250 + 150 + 20	2.8

## Experimental Protocols

The following are representative protocols for key experiments used to evaluate the in vitro and in vivo efficacy of Fobrepodacin in combination with other antibiotics.

### In Vitro Synergy Assessment: Checkerboard Assay Protocol

This protocol outlines a method to determine the Fractional Inhibitory Concentration (FIC) index, a measure of in vitro synergy.



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Caption: Checkerboard Assay Workflow.

Materials:

- SPR719 (active form of Fubrepodacin)
- Comparator antibiotic(s)
- 96-well microtiter plates
- Mueller-Hinton broth (or other appropriate growth medium)
- Bacterial culture
- 0.5 McFarland turbidity standard
- Incubator

**Procedure:**

- Prepare Drug Dilutions:
  - Prepare stock solutions of SPR719 and the comparator antibiotic.
  - In a 96-well plate, create two-fold serial dilutions of SPR719 along the x-axis (columns) and the comparator antibiotic along the y-axis (rows).
- Prepare Inoculum:
  - Grow a fresh culture of the test organism.
  - Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
  - Dilute the standardized suspension to the final desired inoculum concentration (e.g.,  $5 \times 10^5$  CFU/mL).
- Inoculation:
  - Inoculate each well of the microtiter plate with the prepared bacterial suspension.
- Incubation:
  - Incubate the plates at 37°C for 18-24 hours.

- Data Analysis:

- Determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
- Calculate the FIC index using the following formula:  $FIC\ Index = FIC\ of\ Drug\ A + FIC\ of\ Drug\ B$  where  $FIC\ of\ Drug\ A = (MIC\ of\ Drug\ A\ in\ combination) / (MIC\ of\ Drug\ A\ alone)$  and  $FIC\ of\ Drug\ B = (MIC\ of\ Drug\ B\ in\ combination) / (MIC\ of\ Drug\ B\ alone)$
- Interpret the results as follows:
  - Synergy:  $FIC\ index \leq 0.5$
  - Additive/Indifference:  $0.5 < FIC\ index \leq 4$
  - Antagonism:  $FIC\ index > 4$

## In Vitro Bactericidal Activity: Time-Kill Curve Assay Protocol

This protocol assesses the rate of bacterial killing by Fobrepodacin alone and in combination with other antibiotics over time.

### Materials:

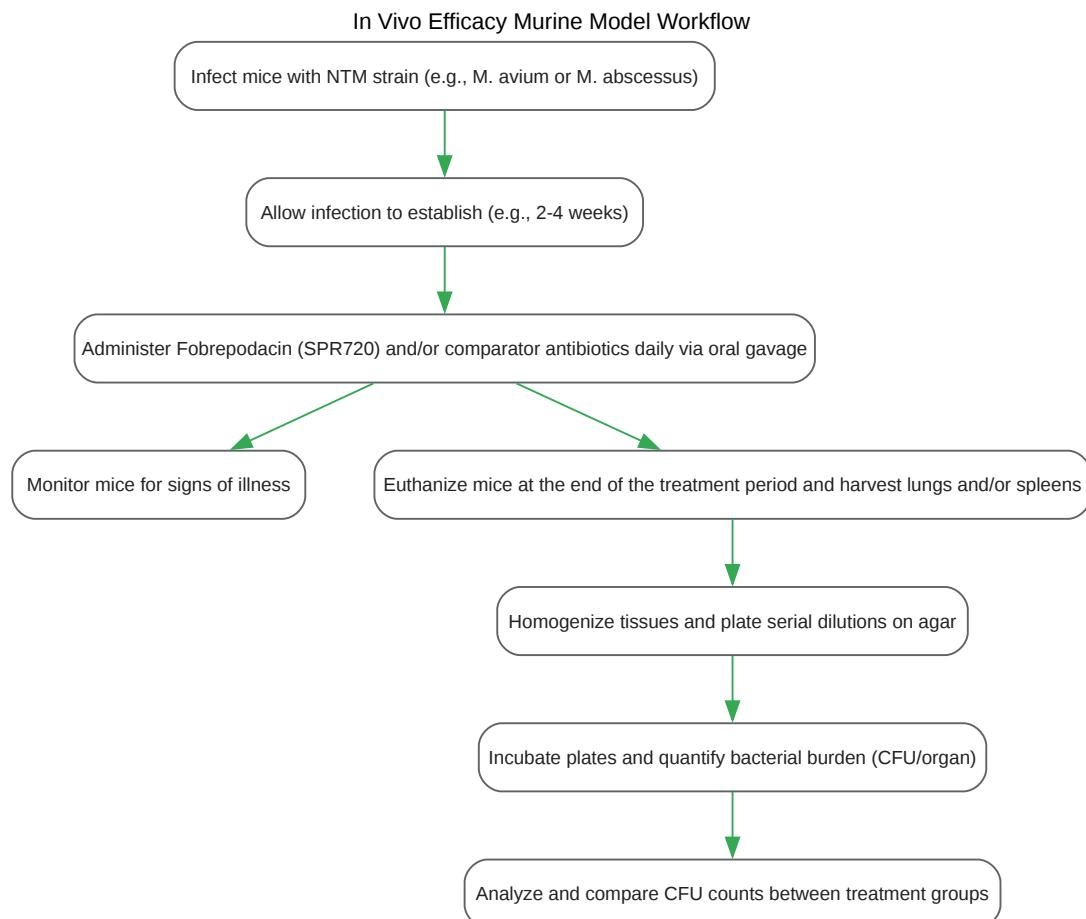
- SPR719
- Comparator antibiotic(s)
- Growth medium
- Bacterial culture
- Shaking incubator
- Apparatus for serial dilutions and plating

### Procedure:

- Prepare Cultures:
  - Grow an overnight culture of the test organism.
  - Dilute the culture in fresh medium to a starting concentration of approximately  $5 \times 10^5$  CFU/mL.
- Drug Exposure:
  - Add SPR719 and/or the comparator antibiotic(s) at desired concentrations (e.g., 1x or 2x MIC) to the bacterial cultures. Include a growth control without any antibiotic.
- Incubation and Sampling:
  - Incubate the cultures at 37°C with shaking.
  - At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.
- Quantification of Viable Bacteria:
  - Perform serial dilutions of the collected aliquots.
  - Plate the dilutions onto agar plates.
  - Incubate the plates until colonies are visible.
- Data Analysis:
  - Count the number of colonies on the plates to determine the CFU/mL at each time point.
  - Plot the  $\log_{10}$  CFU/mL versus time for each treatment group.
  - Synergy is typically defined as a  $\geq 2\log_{10}$  decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

## In Vivo Efficacy: Murine Model of NTM Infection Protocol

This protocol provides a general framework for evaluating the in vivo efficacy of Fobrepodacin combination therapy in a mouse model.



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